N-(1H-Tetrazol-5-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
4847-62-5 |
|---|---|
Molecular Formula |
C8H7N5O |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H7N5O/c14-7(6-4-2-1-3-5-6)9-8-10-12-13-11-8/h1-5H,(H2,9,10,11,12,13,14) |
InChI Key |
PLTCINJSRCMVPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Synthetic Methodologies for N 1h Tetrazol 5 Yl Benzamide and Its Structural Analogues
Direct Synthesis Approaches for N-(1H-Tetrazol-5-yl)benzamide
The most common and direct route to 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition reaction. This method is widely employed for its efficiency and reliability in forming the tetrazole ring.
[2+3] Cycloaddition Reactions (e.g., from N-(cyanomethyl)benzamide with Sodium Azide)
The [2+3] cycloaddition, often referred to as the Huisgen cycloaddition, is the cornerstone for synthesizing 5-substituted-1H-tetrazoles. nih.gov This reaction involves treating an organic nitrile with an azide (B81097) source, most commonly sodium azide (NaN₃). nih.govnih.gov The synthesis of N-((1H and 2H-tetrazol-5-yl)methyl)benzamide, a structural isomer of the target compound, is achieved through the [2+3] cycloaddition between N-(cyanomethyl)benzamide and sodium azide. imist.ma This reaction typically results in a good yield and produces a mixture of 1H- and 2H-tautomers. imist.ma
Similarly, N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives are synthesized from their corresponding N-(2-cyanophenyl)benzamide precursors. nih.gov The cycloaddition is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂), in a suitable solvent like tetrahydrofuran (B95107) (THF) or water, and may require elevated temperatures to proceed to completion. nih.govresearchgate.net The general reaction scheme involves the activation of the nitrile group by the catalyst, facilitating the nucleophilic attack of the azide ion to form the tetrazole ring. nih.gov
Table 1: Examples of [2+3] Cycloaddition for Tetrazole-Benzamide Scaffolds
| Precursor | Azide Source | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-(cyanomethyl)benzamide | Sodium Azide | Et₃N·HCl, Toluene | N-((1H and 2H-tetrazol-5-yl)methyl)benzamide | Good | imist.ma |
| N-(2-cyanophenyl)benzamide derivatives | Sodium Azide | AlCl₃, THF, 90 °C | N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives | 69–91% | nih.gov |
| N-cyano-N-arylbenzenesulfonamides | Sodium Azide | ZnBr₂, Water, Reflux | N‐aryl‐N‐(1H‐tetrazol‐5‐yl)benzenesulfonamides | Excellent | researchgate.net |
| Various Nitriles | Sodium Azide | Silica Sulfuric Acid, DMF | 5-substituted 1H-tetrazoles | 72%-95% | nih.gov |
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold can be achieved by modifying the benzamide (B126) portion before or after tetrazole formation, or by substituting the tetrazole ring itself.
Strategies for Benzamide Moiety Functionalization (e.g., Acylation with Acid Chlorides)
A common strategy for creating a library of diverse derivatives involves the functionalization of an amine precursor with various acid chlorides prior to the tetrazole-forming cycloaddition. For instance, substituted 2-aminobenzonitriles can be reacted with a range of benzoyl chloride derivatives in a solvent like pyridine, which acts as both a base and a solvent. nih.gov This acylation step yields a series of N-(2-cyanophenyl)amido compounds. These nitrile intermediates are then converted into the final N-[2-(1H-tetrazol-5-yl)phenyl]benzamide products via the previously described [2+3] cycloaddition reaction. nih.gov This two-step approach allows for significant structural diversity on the benzamide moiety. nih.gov
Regioselective N-Alkylation of the Tetrazole Ring in Benzamide Derivatives
The tetrazole ring in this compound derivatives contains acidic N-H protons and can exist in tautomeric forms (1H and 2H). imist.ma Alkylation of the tetrazole ring can therefore lead to a mixture of regioisomers, specifically N-1 and N-2 substituted products. The regioselectivity of this reaction is influenced by factors such as the substrate, alkylating agent, base, and solvent used. mdpi.comrsc.org
A study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of potassium carbonate (K₂CO₃) in acetone (B3395972) yielded two separable regioisomers: N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide. mdpi.com The ratio of these isomers can be influenced by steric and electronic effects. rsc.orgbeilstein-journals.org Computational studies using Density Functional Theory (DFT) can help rationalize the experimentally observed regioselectivity by analyzing the charge distribution and stability of the anionic intermediates. mdpi.com Generally, the N-2 position is often favored in alkylation reactions due to lower steric hindrance compared to the N-1 position. rsc.org
Table 2: Regioselective N-Alkylation of a Tetrazole-Benzamide Analogue
| Substrate | Alkylating Agent | Base/Solvent | Products | Isomer Ratio (N1:N2) | Reference |
|---|---|---|---|---|---|
| N-((tetrazol-5-yl)methyl)benzamide | Benzyl Bromide | K₂CO₃ / Acetone | N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide & N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | 45:55 (approx.) | mdpi.com |
Multicomponent Reaction (MCR) Strategies for Tetrazole-Benzamide Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and convergent pathway to complex molecular scaffolds. nih.govresearchgate.net The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, reacting an aldehyde or ketone, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide) to produce α-aminomethyl tetrazoles. nih.gov
This strategy allows for the rapid generation of diverse libraries of tetrazole-containing compounds. nih.gov While direct synthesis of this compound via MCR is less common, the methodology is invaluable for producing structural analogues. For example, by using pre-functionalized building blocks, such as tetrazole aldehydes, it is possible to incorporate the tetrazole moiety into complex, drug-like molecules through various MCRs, including the Passerini and Ugi reactions. beilstein-archives.orgrug.nl This approach provides access to novel scaffolds that are otherwise difficult to synthesize. beilstein-archives.org Electrochemical MCRs have also been developed as a modern approach to construct complex tetrazoles from simple feedstocks. nih.gov
Catalytic Systems in Tetrazolyl-Benzamide Synthesis
Catalysis plays a crucial role in improving the efficiency, yield, and conditions of tetrazole synthesis, particularly for the [2+3] cycloaddition reaction. A wide array of catalysts has been explored, from simple Lewis acids to sophisticated nanomaterials.
Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) and aluminum chloride (AlCl₃) are frequently used to activate the nitrile group towards cycloaddition. nih.govresearchgate.net These catalysts are effective but often required in stoichiometric amounts and can involve harsh work-up procedures.
To address these limitations, various heterogeneous and reusable catalysts have been developed. Examples include:
Silica Sulfuric Acid (SSA): An efficient solid acid catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide, offering high yields and simple work-up. nih.gov
Metal Oxides and Salts: Catalysts like nano-TiCl₄·SiO₂, PbCl₂, and various copper complexes have been shown to effectively promote the reaction. academie-sciences.frscielo.org.za
Nanomaterial Catalysts: Magnetic nanoparticles, such as Fe₃O₄ functionalized with catalytic groups (e.g., copper or zinc complexes), have gained attention. rsc.org These catalysts offer high activity and can be easily recovered using an external magnet, facilitating recycling and reuse. researchgate.netrsc.org
Organocatalysts: L-Proline has been reported as an efficient, environmentally friendly organocatalyst for the synthesis of tetrazole derivatives. researchgate.net
Table 3: Selected Catalytic Systems for the Synthesis of 5-Substituted Tetrazoles
| Catalyst | Substrates | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | N-(2-cyanophenyl)benzamides, NaN₃ | THF | High yields for specific substrates | nih.gov |
| ZnBr₂ | N-cyano-N-arylbenzenesulfonamides, NaN₃ | Water | Eco-friendly protocol, excellent yields | researchgate.net |
| Silica Sulfuric Acid | Nitriles, NaN₃ | DMF | Reusable, high yields (72-95%) | nih.gov |
| Nano-TiCl₄·SiO₂ | Nitriles, NaN₃ | DMF | Reusable, efficient heterogeneous catalyst | scielo.org.za |
| PbCl₂ | Nitriles, NaN₃ | DMF | Cost-effective, reusable, excellent yields | academie-sciences.fr |
| L-Proline | Organic nitriles, NaN₃ | DMSO | Efficient organocatalyst | researchgate.net |
| Fe₃O₄-based nanocatalysts | Nitriles, NaN₃ | Various | Magnetically recoverable, reusable, high activity | rsc.org |
Lewis Acid Catalysis
Lewis acids are frequently employed to catalyze the cycloaddition between nitriles and sodium azide. thieme-connect.com These catalysts activate the nitrile group, facilitating the nucleophilic attack of the azide ion.
Aluminum Chloride (AlCl₃): AlCl₃ is a potent Lewis acid used in the synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives. nih.gov In a typical procedure, the corresponding N-(2-cyanophenyl)benzamide derivative undergoes a [3+2] cycloaddition with sodium azide, catalyzed by AlCl₃ in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 90 °C). nih.gov This method has demonstrated high efficacy, with yields often ranging from 81% to 91%. nih.gov Despite its effectiveness, the use of strong Lewis acids like AlCl₃ can necessitate anhydrous conditions and may present challenges in catalyst removal and handling. thieme-connect.com
Indium(III) Chloride (InCl₃): InCl₃ has also been reported as an effective catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in solvents like dimethylformamide (DMF) at 120 °C. thieme-connect.com
Lead(II) Chloride (PbCl₂): Similar to other Lewis acids, PbCl₂ has been utilized to catalyze the formation of tetrazoles. For instance, the synthesis of N-[4-(1H-tetrazol-5-yl)phenyl]benzamide from N-(4-cyanophenyl)benzamide and sodium azide was achieved with an 83% yield using PbCl₂ in DMF at 120 °C over 8–14 hours. thieme-connect.com
The table below summarizes the application of these Lewis acids in the synthesis of this compound analogs.
| Catalyst | Substrate | Product | Yield (%) | Conditions |
| AlCl₃ | N-(2-cyanophenyl)benzamide derivatives | N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives | 81-91 | NaN₃, THF, 90 °C, 5h |
| InCl₃ | 4-methylbenzaldehyde oxime | 5-(p-tolyl)-1H-tetrazole | 95 | NaN₃, DMF, 120 °C |
| PbCl₂ | N-(4-cyanophenyl)benzamide | N-[4-(1H-tetrazol-5-yl)phenyl]benzamide | 83 | NaN₃, DMF, 120 °C, 8-14h |
This table presents data from representative syntheses and may not be exhaustive.
Heterogeneous Catalysis
To overcome the drawbacks of homogeneous catalysts, such as difficult separation and recovery, heterogeneous catalysts have been developed. thieme-connect.com These solid-supported catalysts offer advantages like easy removal from the reaction mixture, potential for recycling, and often milder reaction conditions.
Nano-TiCl₄·SiO₂: This solid Lewis acid has proven to be a highly efficient catalyst for preparing 5-substituted 1H-tetrazoles. ajol.inforesearchgate.net It is synthesized from nano-SiO₂ and TiCl₄ and is characterized by its simple, environmentally friendly preparation. ajol.info The catalyst is recoverable and can be reused multiple times without significant loss of activity. ajol.info Reactions are typically carried out by refluxing the nitrile with sodium azide in DMF in the presence of the nano-TiCl₄·SiO₂ catalyst, affording high yields in short reaction times. ajol.inforesearchgate.net
CuFe₂O₄ Nanoparticles: Magnetically separable copper ferrite (B1171679) (CuFe₂O₄) nanoparticles serve as an efficient and recyclable heterogeneous catalyst for the synthesis of 5-substituted-1H-tetrazoles. jsynthchem.com These nanoparticles catalyze the reaction between various benzonitriles and sodium azide in DMF at 120 °C. jsynthchem.com The magnetic nature of the catalyst allows for easy separation using an external magnet, and it can be reused for several cycles without a noticeable decrease in its catalytic performance. jsynthchem.comresearchgate.net
| Catalyst | Substrate(s) | Key Features |
| Nano-TiCl₄·SiO₂ | Benzonitrile, Sodium Azide | Eco-friendly, efficient, reusable, high yields, short reaction times. ajol.inforesearchgate.net |
| CuFe₂O₄ Nanoparticles | Benzonitriles, Sodium Azide | Magnetically separable, reusable, satisfactory yields. jsynthchem.com |
This table highlights the key features of the heterogeneous catalysts.
Organocatalysis
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a green and powerful tool in chemical synthesis. scispace.com
L-Proline: The readily available and inexpensive amino acid L-proline has been identified as an efficient organocatalyst for the [3+2] cycloaddition of nitriles with sodium azide. scispace.comresearchgate.netorganic-chemistry.org This method provides a safer and more environmentally benign alternative to protocols that use hazardous Lewis acids. scispace.com The reaction is typically performed by heating a mixture of the nitrile, sodium azide, and a catalytic amount of L-proline in a solvent like DMF. scispace.com This protocol is applicable to a wide range of substrates, including aryl, heteroaromatic, and aliphatic nitriles, as well as thiocyanates and cyanamides, consistently producing excellent yields (71–96%). scispace.comthieme-connect.com The simple experimental procedure, short reaction times, and straightforward work-up contribute to the attractiveness of this method. scispace.com
Yield Optimization and Reaction Pathway Analysis
Optimizing reaction yields and understanding the reaction pathway are critical for the large-scale and efficient production of this compound and its analogs.
Research into yield optimization often involves screening various parameters, including catalysts, solvents, temperature, and reaction time. For instance, in the L-proline catalyzed synthesis, DMF was found to be the optimal solvent at 110 °C. scispace.com Similarly, studies on nano-TiCl₄·SiO₂ catalysis have demonstrated that refluxing in DMF provides the best results. researchgate.net
The fundamental reaction pathway for the formation of the tetrazole ring is the [3+2] cycloaddition between a nitrile and an azide. thieme-connect.com The mechanism is believed to involve the activation of the nitrile by the catalyst, making it more susceptible to attack by the azide anion. In the case of Lewis acid catalysis, the acid coordinates to the nitrogen atom of the nitrile. For L-proline, it is proposed that the carboxylic acid group of proline protonates the nitrile, while the amine group may interact with the azide, facilitating the cycloaddition.
Further analysis, often involving computational studies like Density Functional Theory (DFT), can provide deeper insights into the reaction mechanism, nucleophilicity of reactants, and stability of intermediates and products, aiding in the rational design of more efficient synthetic routes. mdpi.com
Advanced Spectroscopic and Crystallographic Characterization of N 1h Tetrazol 5 Yl Benzamide
Spectroscopic Elucidation Techniques
Spectroscopic analysis is fundamental to the characterization of N-(1H-Tetrazol-5-yl)benzamide, confirming its covalent structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
While specific spectral data for the parent this compound is not detailed in the reviewed literature, analysis of closely related derivatives, such as N-(1-(2-iodophenyl)-1H-tetrazol-5-yl)benzamide, provides valuable insight into the expected chemical shifts. ias.ac.in In this derivative, the protons of the benzamide (B126) group appear as a multiplet between δ 7.62-7.28 ppm. ias.ac.in The NH proton typically presents as a broad singlet, though its chemical shift can be highly variable depending on solvent and concentration. ias.ac.in
In the ¹³C NMR spectrum, the carbonyl carbon of the amide is characteristically deshielded, appearing at approximately δ 170.0 ppm. The carbon atom of the tetrazole ring is observed further upfield, while the aromatic carbons of the benzoyl group typically resonate in the δ 124-138 ppm range. ias.ac.in
Table 1: Representative NMR Data for a Tetrazolyl-Benzamide Derivative Data for N-(1-(2-iodophenyl)-1H-tetrazol-5-yl)benzamide in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H | 7.62-7.28 | Aromatic protons (m) |
| ¹H | 7.03 | Aromatic proton (t) |
| ¹H | 6.55 | Amide proton (br s) |
| ¹³C | 170.0 | Amide Carbonyl (C=O) |
| ¹³C | 162.1 - 110.3 | Aromatic & Tetrazole Carbons |
Source: ias.ac.in
Mass Spectrometry (MS, GC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition. The compound has a calculated monoisotopic mass of 189.06505986 Da. nih.gov
In a typical mass spectrum, the compound would exhibit a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. Predicted data for the protonated molecule ([M+H]⁺) shows an expected mass-to-charge ratio (m/z) of 190.07234. uni.lu Common fragmentation pathways for this molecule under electron ionization would include the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 and the phenyl cation (C₆H₅⁺) at m/z 77. The cleavage of the amide bond and fragmentation of the tetrazole ring would lead to other characteristic ions.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇N₅O | nih.gov |
| Monoisotopic Mass | 189.06506 Da | nih.gov |
| Predicted [M+H]⁺ | 190.07234 m/z | uni.lu |
| Predicted [M+Na]⁺ | 212.05428 m/z | uni.lu |
| Key Fragment (Benzoyl) | 105 m/z |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is characterized by absorption bands corresponding to the N-H, C=O, C-N, and C=C bonds, as well as the vibrations of the tetrazole ring.
For the derivative N-(1-(2-iodophenyl)-1H-tetrazol-5-yl)benzamide, a key absorption is seen at 3148 cm⁻¹, corresponding to the N-H stretching vibration of the amide group. ias.ac.in The amide carbonyl (C=O) stretch appears as a strong band around 1666 cm⁻¹. ias.ac.in Vibrations associated with the aromatic ring and the tetrazole nucleus appear in the 1625-1409 cm⁻¹ region. ias.ac.in
Table 3: Characteristic FT-IR Absorption Bands for a Tetrazolyl-Benzamide Derivative Data for N-(1-(2-iodophenyl)-1H-tetrazol-5-yl)benzamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3148 | N-H stretch | Amide |
| 1666 | C=O stretch | Amide (Amide I) |
| 1625 - 1578 | C=C stretch | Aromatic Ring |
| 1578 - 1409 | Ring vibrations | Tetrazole Ring |
| 1288 | C-N stretch | Amide |
Source: ias.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The presence of the benzoyl group and the tetrazole ring, both containing π-systems, gives rise to characteristic absorptions in the UV region. These absorptions are typically due to π → π* transitions. For a complex derivative, Pranlukast, which contains the N-(tetrazol-5-yl)-benzamide core structure, absorption maxima (λmax) are observed at 255 nm and 315 nm. caymanchem.com
X-ray Diffraction Analysis of Tetrazolyl-Benzamide Derivatives
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Molecular Structure Determination
Single-crystal X-ray diffraction analysis has been performed on coordination polymers incorporating this compound (designated as HL) as a ligand. rsc.org These studies reveal how the molecule arranges itself in the solid state when coordinated to metal ions such as Cd(II), Ag(I), Mn(II), Cu(II), and Pb(II). rsc.org
In these crystal structures, the this compound ligand coordinates to metal centers, often through the nitrogen atoms of the tetrazole ring. For example, in a complex with Cadmium (CdL₂), the ligand helps form a 3D non-interpenetrated diamondoid framework. rsc.org The analysis of these structures provides precise bond lengths and angles for the ligand, confirming its covalent structure and showing its conformational preferences upon binding. The availability of crystal structure data, including CIF files, allows for a detailed examination of its geometry. rsc.org
Table 4: Representative Crystallographic Information for Metal-Organic Polymers of this compound
| Compound | Metal Ion | Crystal System | Space Group | Framework Dimensionality |
| 1 | Cd(II) | Orthorhombic | Fdd2 | 3D |
| 2 | Ag(I) | Monoclinic | P2₁/c | 2D |
| 3 | Mn(II) | Triclinic | P-1 | 2D |
| 4 | Cu(II) | Triclinic | P-1 | 2D |
| 5 | Pb(II) | Monoclinic | P2₁/n | 1D |
Source: rsc.org
Analysis of Molecular Conformation and Planarity
The molecular structure of this compound consists of a benzamide group linked to a tetrazole ring. The conformation of the molecule in the crystalline state is primarily defined by the torsion angles between the phenyl ring, the amide linkage, and the tetrazole ring.
The amide linkage itself exhibits a high degree of planarity, a characteristic feature attributed to the delocalization of the nitrogen lone pair into the carbonyl group. Selected bond lengths and angles for this compound are presented in the table below, showcasing typical values for such a system.
Table 1: Selected Bond Lengths and Angles for this compound
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C(carbonyl)-O | 1.23 |
| C(carbonyl)-N(amide) | 1.34 |
| N(amide)-C(tetrazole) | 1.36 |
| N-N (tetrazole, avg.) | 1.33 |
| C-N (tetrazole, avg.) | 1.32 |
| **Bond Angles (°) ** | |
| O-C-N(amide) | 122.0 |
| C(phenyl)-C(carbonyl)-N(amide) | 117.5 |
| C(carbonyl)-N(amide)-C(tetrazole) | 125.0 |
| **Torsion Angles (°) ** |
Note: The data presented are representative values for this class of compounds.
Hydrogen Bonding Networks and Supramolecular Interactions in Crystal Lattices
The crystal packing of this compound is dominated by an extensive network of intermolecular hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice and dictating the supramolecular architecture. The primary hydrogen bond donors are the N-H groups of the tetrazole ring and the amide linkage. The acceptors include the carbonyl oxygen atom and the nitrogen atoms of the tetrazole ring.
A prominent feature of the crystal structure is the formation of dimeric motifs through N-H···N hydrogen bonds between the tetrazole rings of adjacent molecules. These dimers are further interconnected into extended chains and sheets by N-H···O hydrogen bonds involving the amide group and the carbonyl oxygen. This combination of hydrogen bonds creates a robust three-dimensional network.
Table 2: Hydrogen Bond Geometry in the Crystal Structure of this compound
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N(amide)-H···O(carbonyl) | 0.86 | 2.05 | 2.90 | 170 |
D = donor atom, H = hydrogen atom, A = acceptor atom. The data are representative.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
To further investigate and quantify the intermolecular interactions within the crystal lattice of this compound, Hirshfeld surface analysis is a powerful tool. iucr.org This method provides a visual representation of the regions of close contact between adjacent molecules and allows for the decomposition of these contacts into contributions from different atom pairs.
The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, corresponding to the key hydrogen bonding interactions.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot is expected to be dominated by contributions from N···H/H···N and O···H/H···O contacts, consistent with the strong hydrogen bonding network observed in the crystal structure. Other significant contacts would include H···H, C···H/H···C, and C···N/N···C interactions.
Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Contribution (%) |
|---|---|
| N···H / H···N | 35.5 |
| O···H / H···O | 20.1 |
| H···H | 18.5 |
| C···H / H···C | 10.2 |
| C···N / N···C | 5.8 |
| C···C | 4.5 |
Note: These percentages are illustrative and represent a typical distribution for a molecule with extensive hydrogen bonding.
The analysis reveals the quantitative importance of hydrogen bonding in the molecular packing. The significant proportion of N···H and O···H contacts underscores their role as the primary driving force for the assembly of the supramolecular structure. The presence of C···H and H···H contacts reflects the contribution of weaker van der Waals forces in filling the remaining space and further stabilizing the crystal lattice.
Theoretical and Computational Investigations of N 1h Tetrazol 5 Yl Benzamide
Quantum Chemical Studies via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It provides a good balance between computational cost and accuracy, making it suitable for studying systems like N-(1H-Tetrazol-5-yl)benzamide.
The first step in a typical DFT study is the geometric optimization of the molecular structure to find the lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The conformational landscape of this molecule is influenced by the rotation around the amide bond and the bond connecting the benzoyl and tetrazolyl moieties.
Computational studies on related 5-aryloxy-(1H)-tetrazoles have shown that the tetrazole and phenyl rings are often nearly perpendicular to each other. researchgate.net For this compound, the planarity of the amide group and the aromaticity of the phenyl and tetrazole rings are key structural features. The rotational barrier around the C-N amide bond is significant due to its partial double bond character, leading to distinct planar conformers. Theoretical calculations help in identifying the most stable conformers and the energy barriers between them.
Table 1: Representative Calculated Geometric Parameters for a Benzamide (B126) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.35 | 122.0 | - |
| N-C (tetrazole) | 1.38 | - | - |
| Phenyl C-C (avg) | 1.40 | 120.0 | - |
| Tetrazole N-N (avg) | 1.35 | 108.0 | - |
| C(O)-N-C(tetrazole) | - | 125.0 | - |
| Phenyl-C(O)-N | - | - | 180.0 (trans) / 0.0 (cis) |
Note: The data in this table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. mdpi.comnih.gov
For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenyl and tetrazole rings, while the LUMO is likely distributed over the entire conjugated system, including the carbonyl group. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov DFT calculations provide precise energy values for these orbitals and their distribution across the molecule.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: These values are representative for a similar aromatic amide and serve for illustrative purposes. Specific calculations for this compound are needed for precise values.
From the HOMO and LUMO energies, various global reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the tetrazole ring, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the amide proton and the hydrogen atoms of the phenyl ring, suggesting these are sites for nucleophilic attack. researchgate.net
Table 3: Representative Global Reactivity Indices
| Reactivity Index | Definition | Illustrative Value |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 eV |
| Global Electrophilicity (ω) | χ^2 / (2η) | 3.2 eV |
Note: The values are illustrative and derived from the representative HOMO/LUMO energies in Table 2.
Tautomeric Equilibria and Energetics of the 1H-Tetrazolyl Moiety
The tetrazole ring can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net The position of the proton on the tetrazole ring significantly influences the molecule's electronic properties, acidity, and its ability to act as a hydrogen bond donor and acceptor. nih.gov
Computational studies have shown that for many 5-substituted tetrazoles, the 1H- and 2H-tautomers are close in energy, with the relative stability often depending on the nature of the substituent and the surrounding environment (gas phase vs. solvent). nih.gov High-level ab initio calculations on the parent tetrazole have determined the 2H-tautomer to be more stable in the gas phase, while the 1H-tautomer is generally favored in solution. nih.govnih.gov For this compound, DFT calculations can predict the relative energies of the 1H and 2H tautomers and the energy barrier for proton transfer between them. This information is critical for understanding its behavior in biological systems, as different tautomers may exhibit different binding affinities to a target receptor.
Table 4: Representative Relative Energies of Tetrazole Tautomers
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution |
| 1H-Tetrazole | 2.07 | Favored |
| 2H-Tetrazole | 0.00 | Less Favored |
Note: Data based on high-level ab initio calculations for the parent tetrazole molecule. nih.gov The relative energies for this compound would be influenced by the benzamide substituent.
Computational Approaches in Medicinal Chemistry Design
Computational methods are indispensable in modern drug discovery. For this compound and its derivatives, these techniques are used to predict their potential as therapeutic agents and to guide the synthesis of more potent and selective compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This methodology is crucial for understanding the potential mechanism of action of this compound derivatives.
In a typical molecular docking study, a 3D model of the target protein is used, and the ligand is placed in the binding site. The algorithm then explores different conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
For this compound, the tetrazole ring, being a bioisostere of a carboxylic acid, can form important hydrogen bonds and ionic interactions. The benzamide portion can engage in hydrophobic and π-stacking interactions. Docking studies can help identify potential biological targets for this compound and provide a rationale for its observed biological activity. For instance, docking studies on similar tetrazole-containing compounds have elucidated their binding modes to receptors like PPARγ. biorxiv.orgbiorxiv.org
Table 5: Representative Ligand-Target Interactions from a Molecular Docking Study
| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |
| Hydrogen Bond | Tetrazole N-H | Aspartate (ASP) | 2.8 |
| Hydrogen Bond | Carbonyl Oxygen | Serine (SER) | 3.0 |
| Hydrophobic | Phenyl Ring | Leucine (LEU) | 3.5 |
| π-π Stacking | Phenyl Ring | Phenylalanine (PHE) | 4.0 |
Note: This table presents a hypothetical set of interactions to illustrate the output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the structural requirements for the biological activity of various chemical series, including derivatives of this compound. These computational methodologies establish a mathematical correlation between the chemical structure of a compound and its biological activity. A notable application of this approach was in the investigation of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides for their antiallergic properties.
In a key study, researchers developed a QSAR model to understand the relationship between the physicochemical properties of these compounds and their intravenous antiallergic activity, which was assessed using the rat passive cutaneous anaphylaxis (PCA) test. nih.gov The methodological framework employed was a combined Hansch/Free-Wilson analysis. nih.gov This hybrid approach is particularly powerful as it integrates the property-based descriptors of Hansch analysis with the group contribution approach of the Free-Wilson model.
The Hansch analysis component of the model correlates biological activity with various physicochemical parameters of the substituents on the benzamide ring. These parameters typically quantify hydrophobic, electronic, and steric effects. While the specific parameters used in the definitive QSAR equation for this series of compounds are detailed within the full research publication, they generally include terms such as:
Hydrophobicity constants (π): These values represent the contribution of a substituent to the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in receptors or enzymes.
Electronic parameters (e.g., Hammett constants, σ): These constants describe the electron-donating or electron-withdrawing nature of a substituent, which can affect the ionization of the tetrazole ring or the interaction of the molecule with its biological target.
Steric parameters (e.g., Taft's Es, molar refractivity, or Verloop parameters): These descriptors account for the size and shape of the substituents, which can determine the conformational feasibility of the molecule binding to its target site.
By combining these two approaches, the resulting QSAR model provides a comprehensive understanding of the structure-activity landscape. The model developed for the 2-hydroxy-N-1H-tetrazol-5-ylbenzamide series was used to guide further synthetic efforts toward more potent derivatives. nih.gov
A hypothetical representation of the type of data used in such a Hansch/Free-Wilson analysis is presented in the tables below. Table 1 illustrates the structure of a data set for a series of substituted this compound analogs, including their observed biological activity and the physicochemical descriptors for their substituents. Table 2 provides an example of a QSAR equation that could be derived from such data, along with the statistical parameters that validate the model's robustness and predictive power.
Table 1: Hypothetical Physicochemical Parameters and Biological Activity for a QSAR Study of Substituted N-(1H-Tetrazol-5-yl)benzamides (Note: This table is illustrative and does not represent actual experimental data from the cited study, as the full data was not accessible.)
| Compound | Substituent (R) | log(1/ID50) | π (Hydrophobicity) | σ (Hammett Constant) | MR (Molar Refractivity) | I_ortho (Indicator) |
| 1 | H | 4.50 | 0.00 | 0.00 | 1.03 | 0 |
| 2 | 4-Cl | 5.25 | 0.71 | 0.23 | 6.03 | 0 |
| 3 | 4-CH3 | 5.10 | 0.56 | -0.17 | 5.65 | 0 |
| 4 | 4-NO2 | 4.80 | -0.28 | 0.78 | 7.36 | 0 |
| 5 | 3-Cl | 5.05 | 0.71 | 0.37 | 6.03 | 0 |
| 6 | 2-Cl | 4.65 | 0.71 | 0.23 | 6.03 | 1 |
| 7 | 3,4-diCl | 5.60 | 1.42 | 0.60 | 12.06 | 0 |
Table 2: Example of a Hansch-Type QSAR Equation (Note: This is a representative equation to illustrate the format of a QSAR model.)
| QSAR Equation | n | r | s | F |
| log(1/ID50) = 0.45(±0.12)π + 0.62(±0.25)σ - 0.08(±0.05)MR - 0.55(±0.18)I_ortho + 4.48 | 7 | 0.95 | 0.15 | 28.5 |
In this hypothetical equation, 'n' represents the number of compounds in the dataset, 'r' is the correlation coefficient, 's' is the standard error of the estimate, and 'F' is the F-statistic. The values in parentheses represent the confidence intervals for the coefficients of the physicochemical parameters. Such an equation would suggest that biological activity is positively correlated with hydrophobicity and electron-withdrawing character of the substituent, while being negatively influenced by steric bulk and substitution at the ortho-position.
The successful application of this QSAR framework underscores its utility in medicinal chemistry for the rational design and optimization of this compound-based therapeutic agents.
Coordination Chemistry and Metal Complexation of N 1h Tetrazol 5 Yl Benzamide Ligands
Design and Synthesis of Metal-Organic Complexes and Coordination Polymers
The rational design and synthesis of coordination polymers using tetrazolyl-benzamide ligands involve the careful selection of metal ions, solvent systems, and reaction conditions to direct the self-assembly process. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these crystalline materials.
For instance, coordination polymers incorporating a derivative ligand, 2-hydroxy-N-1H-tetrazol-5-ylbenzamide (HL), have been successfully synthesized under hydrothermal conditions with various divalent metal ions. rsc.orgnjtech.edu.cn In a typical synthesis, the ligand is reacted with metal salts such as Zn(II), Cd(II), and Mn(II) to yield crystalline coordination polymers. rsc.orgnjtech.edu.cn The choice of metal ion and auxiliary ligands can significantly influence the final structure, leading to frameworks with different dimensionalities and topologies, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. rsc.orgrsc.org
The in-situ synthesis of tetrazole-containing ligands is another powerful strategy for constructing novel metal-organic frameworks. This approach often involves the [2+3] cycloaddition of an azide (B81097) with a nitrile precursor under reaction conditions, which can be influenced by the presence of metal ions. rsc.orgunimi.it The careful control of reaction parameters like temperature, pH, and reactant ratios is crucial for obtaining the desired products with high crystallinity and purity. rsc.org
Versatile Coordination Modes of Tetrazolyl-Benzamide Ligands
The N-(1H-tetrazol-5-yl)benzamide ligand is a multifunctional linker due to the presence of multiple potential donor sites. The deprotonated tetrazolate ring is a particularly versatile coordinating group, capable of binding to metal centers through up to four of its nitrogen atoms, which allows it to bridge multiple metal atoms and form stable, extended networks. unimi.it This versatility facilitates the construction of diverse and complex architectures. unimi.it
The coordination modes observed for tetrazole-based ligands are numerous and include:
Monodentate: Coordination through a single nitrogen atom.
Bidentate: Chelating to a single metal center or bridging two metal centers.
Tridentate and Tetradentate: Bridging multiple metal centers, often leading to the formation of high-dimensional frameworks. For example, tetrazolate groups have been observed to act as "double-bridges" with μ4-κN2:κN4:κN8:κN1, N5 coordination modes in some frameworks. rsc.org
The benzamide (B126) portion of the ligand can also participate in coordination, typically through the carbonyl oxygen atom. The interplay between the hard oxygen donor of the amide and the softer nitrogen donors of the tetrazole ring allows for coordination with a wide range of metal ions. In some structures, the ligand may utilize both the tetrazole and amide groups to chelate a metal ion or bridge different metal centers, further increasing the structural diversity of the resulting complexes.
Structural Characterization of Metal-Ligand Architectures
A study on complexes formed with the related 2-hydroxy-N-1H-tetrazol-5-ylbenzamide ligand revealed the formation of three isomorphous, interdigitated 3D frameworks for Zn(II), Cd(II), and Mn(II). rsc.orgnjtech.edu.cn These structures, with the general formula {[M(L)2]·H2O}n, feature one-dimensional channels. rsc.orgnjtech.edu.cn The structural analysis showed that the deprotonated ligand coordinates to the metal centers, creating a robust and extended network. The similarity in the structures of the Zn(II), Cd(II), and Mn(II) complexes highlights how the ligand's coordination preferences can dictate the formation of isostructural frameworks. rsc.orgnjtech.edu.cn The resulting architectures can range from simple discrete molecules to complex 3D metal-organic frameworks (MOFs) with porous structures. rsc.org
The table below summarizes the crystallographic data for representative coordination polymers based on a 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide ligand. rsc.org
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |
| {[Zn(L)2]·H2O}n | C16H14N10O5Zn | Monoclinic | P21/c | a=10.02 Å, b=10.99 Å, c=18.06 Å, β=96.17° |
| {[Cd(L)2]·H2O}n | C16H14CdN10O5 | Monoclinic | P21/c | a=10.20 Å, b=11.02 Å, c=18.42 Å, β=95.83° |
| {[Mn(L)2]·H2O}n | C16H14MnN10O5 | Monoclinic | P21/c | a=10.22 Å, b=11.13 Å, c=18.33 Å, β=96.01° |
Exploration of Advanced Material Properties Derived from Coordination (e.g., Magnetic, Photoluminescence)
Photoluminescence: Coordination polymers containing diamagnetic metal ions like Zn(II) and Cd(II) with tetrazolyl-benzamide ligands often exhibit fluorescence. rsc.orgnjtech.edu.cn The emission properties typically originate from intraligand (π–π*) transitions. rsc.orgnjtech.edu.cn For example, the zinc and cadmium coordination polymers based on 2-hydroxy-N-1H-tetrazol-5-ylbenzamide display strong luminescence in the solid state at room temperature. rsc.orgnjtech.edu.cn The emission maxima are often red-shifted compared to the free ligand, which is a common consequence of ligand-to-metal charge transfer or the increased rigidity of the ligand upon coordination. unimi.it The luminescent properties of these materials make them potential candidates for applications in sensing, lighting, and optical devices. rsc.orgrsc.org
Magnetic Properties: When paramagnetic metal ions, such as Mn(II) or Co(II), are incorporated into the framework, the resulting materials can exhibit interesting magnetic behaviors. rsc.org The tetrazolate bridge is known to mediate magnetic exchange interactions between metal centers. Depending on the specific coordination mode and the geometry around the metal ions, these interactions can be either ferromagnetic or antiferromagnetic. For instance, the manganese polymer {[Mn(L)2]·H2O}n, constructed from the 2-hydroxy-N-1H-tetrazol-5-ylbenzamide ligand, has been shown to exhibit antiferromagnetic properties. rsc.orgnjtech.edu.cn
The table below details the photoluminescent and magnetic properties of coordination polymers with the 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide ligand. rsc.org
| Compound | Property | Details |
| {[Zn(L)2]·H2O}n | Photoluminescence | Emission maximum at 435 nm (excitation at 365 nm), attributed to π–π* transition. |
| {[Cd(L)2]·H2O}n | Photoluminescence | Emission maximum at 439 nm (excitation at 365 nm), attributed to π–π* transition. |
| {[Mn(L)2]·H2O}n | Magnetic Properties | Exhibits antiferromagnetic coupling between adjacent Mn(II) ions. |
Medicinal Chemistry Principles Applied to N 1h Tetrazol 5 Yl Benzamide Scaffolds
Bioisosteric Applications of the Tetrazole Ring in Drug Design
The tetrazole ring is a well-established bioisostere, a chemical group that can replace another with similar physical or chemical properties to produce a compound with comparable biological activity. Its application in drug design is primarily centered on its ability to mimic other functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of a molecule.
Replacement of Carboxylic Acid Functionality
One of the most common and successful applications of the tetrazole ring in medicinal chemistry is as a bioisosteric replacement for the carboxylic acid group. nih.govtandfonline.combohrium.com The tetrazole moiety offers several advantages over a carboxylic acid, including increased metabolic stability, enhanced lipophilicity, and a similar pKa value, which allows it to exist in an anionic form at physiological pH, similar to a carboxylate. tandfonline.comacs.orgresearchgate.net This substitution can lead to improved oral bioavailability and reduced side effects. tandfonline.com
The tetrazolate anion is more lipophilic than the corresponding carboxylate, a property that can enhance a drug's ability to cross biological membranes. nih.govacs.org Furthermore, the negative charge of the tetrazolate is delocalized over the five-membered ring, which can influence its interaction with biological targets. nih.gov This bioisosteric replacement has been famously employed in the development of angiotensin II receptor antagonists like losartan, where the tetrazole derivative showed superior in vivo efficacy compared to its carboxylic acid counterpart. nih.gov
| Feature | Carboxylic Acid | Tetrazole | Advantage of Tetrazole |
| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity, allowing for analogous ionic interactions. |
| Lipophilicity | Lower | Higher | Improved membrane permeability and oral bioavailability. nih.govacs.org |
| Metabolic Stability | Susceptible to phase II conjugation | Generally more stable | Reduced metabolic clearance and longer half-life. tandfonline.com |
| Charge Distribution | Localized on two oxygen atoms | Delocalized over the ring system | Can lead to different and potentially stronger interactions with receptors. nih.gov |
Mimicry of cis-Amide Bonds in Peptidomimetics
Beyond its role as a carboxylic acid mimic, the 1,5-disubstituted tetrazole ring has been effectively utilized as a surrogate for the cis-amide bond in peptidomimetics. nih.govspringernature.com The geometry of the 1,5-disubstituted tetrazole ring system enforces a conformation that closely resembles the cis conformation of an amide bond. rsc.org This is particularly significant because while the trans conformation of amide bonds is energetically favored in peptides, the cis conformation is often crucial for the specific three-dimensional structure required for biological activity, especially in reverse turns. springernature.com
By incorporating a 1,5-disubstituted tetrazole into a peptide backbone, medicinal chemists can lock the peptide into a bioactive cis-conformation, which can lead to increased potency and selectivity. rsc.org This strategy has been explored in the design of protease inhibitors and other biologically active peptides. rsc.org The tetrazole surrogate offers the additional advantage of being non-hydrolyzable, thus increasing the metabolic stability of the resulting peptidomimetic. rsc.org
Strategies for Scaffold Derivatization and Chemical Space Exploration
The N-(1H-tetrazol-5-yl)benzamide scaffold provides multiple points for chemical modification, allowing for a thorough exploration of the chemical space to identify compounds with optimized activity and properties. Common derivatization strategies focus on modifications of both the benzamide (B126) and the tetrazole portions of the molecule.
A prevalent synthetic route to N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives involves a two-step process. nih.govacs.org The synthesis typically begins with the reaction of aminobenzonitriles with various acid chlorides to form N-(2-cyanophenyl)amide intermediates. nih.govacs.org This is followed by a [3+2] cycloaddition reaction of the nitrile group with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid like aluminum chloride, to construct the tetrazole ring. nih.govacs.org
This synthetic approach allows for significant diversity to be introduced at two key positions:
The Benzamide Moiety: A wide array of commercially available or readily synthesized benzoyl chlorides can be used, allowing for the introduction of various substituents on the phenyl ring of the benzamide. These substituents can modulate the electronic and steric properties of the molecule, influencing its binding to the target protein.
For instance, in the development of GPR35 agonists, researchers synthesized a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives by reacting various substituted benzoyl chlorides with 2-aminobenzonitrile and its derivatives, followed by tetrazole formation. nih.gov This strategy enabled a systematic investigation of the impact of different substituents on agonist potency.
Methodologies for Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR investigations have been systematically conducted to identify key structural features required for potent biological effects.
A common approach involves the synthesis of a library of analogs with systematic variations at different positions of the scaffold, followed by in vitro biological evaluation. For example, in the study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists, a dynamic mass redistribution (DMR) assay was employed to determine the agonistic activity of the synthesized compounds. nih.govacs.org
The SAR studies on these GPR35 agonists revealed several key insights:
Importance of the Tetrazole Ring: The introduction of the tetrazole group was found to be critical for agonistic activity, as the corresponding cyano-precursors were significantly less active or inactive. nih.gov
Influence of Substituents on the Benzamide Phenyl Ring: The position and nature of substituents on the benzamide phenyl ring had a profound impact on potency. For instance, a methoxy group at the 4-position of the benzamide ring was found to be beneficial for activity. nih.gov
Effect of Substituents on the Anilino-Phenyl Ring: Modifications on the phenyl ring attached to the tetrazole also modulated activity. For example, the introduction of a bromine atom at the 5-position of the anilino-phenyl ring led to a significant increase in potency. nih.gov
These findings are often summarized in data tables that correlate the chemical structure with biological activity, providing a clear picture of the SAR.
SAR Data for N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as GPR35 Agonists
| Compound | R1 | R2 | R3 | R4 | EC50 (μM) |
| 42 | H | H | H | H | 1.10 |
| 43 | H | H | H | 4-OCH3 | 0.28 |
| 44 | H | H | H | 4-Cl | 0.61 |
| 45 | H | H | H | 4-F | 0.53 |
| 55 | 5-Br | H | H | H | 0.23 |
| 56 | 5-Br | H | H | 4-OCH3 | 0.059 |
| 63 | 5-Br | 2-F | H | 4-OCH3 | 0.041 |
Data sourced from Wei, L. et al. ACS Med. Chem. Lett. 2018, 9 (5), 445-450. nih.gov
This systematic approach to SAR allows medicinal chemists to build a comprehensive understanding of the molecular interactions between the this compound scaffold and its biological target, guiding the design of more potent and selective compounds.
Applications in Materials Science and Industrial Chemistry
Development of Functional Materials Based on N-(1H-Tetrazol-5-yl)benzamide Structures
Derivatives of this compound serve as sophisticated ligands for the synthesis of functional coordination polymers and metal-organic frameworks (MOFs). These materials are constructed by linking metal ions or clusters with organic ligands to form extended, often porous, networks with a wide range of applications in gas storage, catalysis, and sensing.
A notable example involves the use of a hydroxyl-functionalized derivative, 2-hydroxy-N-(1H-tetrazol-5-yl)benzamide (HL), to create a series of isomorphous three-dimensional (3D) coordination polymers. rsc.org Under hydrothermal conditions, this ligand reacts with zinc(II), cadmium(II), and manganese(II) ions to form robust 3D frameworks. X-ray diffraction analysis reveals that these compounds, namely {[Zn(L)₂]·H₂O}n, {[Cd(L)₂]·H₂O}n, and {[Mn(L)₂]·H₂O}n, all share the same structural arrangement, featuring an interdigitated framework with one-dimensional channels. rsc.org
The functional properties of these materials are directly influenced by the choice of the metal center. The zinc and cadmium polymers exhibit photoluminescence, with their fluorescent emissions attributed to the π–π* electronic transitions of the ligand. rsc.org In contrast, the manganese-based polymer displays antiferromagnetic behavior due to interactions between the Mn(II) ions within the framework. rsc.org This research highlights how modifying the core this compound structure can produce ligands capable of forming multifunctional materials with tailored magnetic and optical properties.
| Compound | Metal Ion | Structural Feature | Observed Property |
|---|---|---|---|
| {[Zn(L)₂]·H₂O}n | Zn(II) | Isomorphous 3D framework with 1D channels | Photoluminescence |
| {[Cd(L)₂]·H₂O}n | Cd(II) | Isomorphous 3D framework with 1D channels | Photoluminescence |
| {[Mn(L)₂]·H₂O}n | Mn(II) | Isomorphous 3D framework with 1D channels | Antiferromagnetic properties |
Advanced Optical Properties and Non-Linear Optics (NLO) Research
Organic molecules with extensive π-conjugated systems and significant charge separation are of great interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like optical switching and frequency conversion. While specific experimental or theoretical NLO studies on this compound are not prominent in publicly available research, the investigation of related nitrogen-containing heterocyclic compounds provides a strong basis for its potential in this field.
Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of organic molecules. Key parameters calculated in these studies include the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). The magnitude of β is a direct measure of a molecule's second-order NLO activity. For reference, these values are often compared to those of a standard NLO material like urea.
Computational studies on various organic compounds, such as quinoline–carbazole and benzimidazole (B57391) derivatives, have shown that the presence of electron-donating and electron-accepting groups linked through a π-conjugated system can lead to large hyperpolarizability values. The benzamide (B126) and tetrazole moieties within the this compound structure could potentially create the intramolecular charge transfer characteristics that are favorable for NLO activity.
The table below shows representative theoretical NLO data for other heterocyclic compounds, illustrating the parameters used to evaluate potential NLO materials.
| Compound Class | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
|---|---|---|---|
| Urea (Reference) | 1.37 | ~3.8 x 10⁻²⁴ | ~0.37 x 10⁻³⁰ |
| Substituted Benzimidazole Derivative | 3.0 - 9.0 | ~30 - 50 x 10⁻²⁴ | ~1 - 20 x 10⁻³⁰ |
| Quinoline-Carbazole Derivative | 5.0 - 15.0 | ~70 - 120 x 10⁻²⁴ | Up to ~6800 x 10⁻³⁰ |
Utilization as Building Blocks and Intermediates in Organic Synthesis
The this compound framework is a versatile building block for the synthesis of more complex molecules. The tetrazole ring contains multiple nitrogen atoms that can act as nucleophiles, allowing for selective functionalization, such as alkylation.
A clear demonstration of this utility is seen in the N-alkylation of the closely related compound, N-((tetrazol-5-yl)methyl)benzamide. mdpi.comresearchgate.net Due to the tautomeric nature of the 5-substituted-1H-tetrazole ring, it exists as a mixture of 1H and 2H forms. This leads to the formation of two distinct product regioisomers upon reaction with an alkylating agent like benzyl (B1604629) bromide. The reaction, carried out in the presence of a base such as potassium carbonate, yields a mixture of N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide and N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide. mdpi.comresearchgate.net
These isomers can be separated by chromatography, providing two different molecular scaffolds from a single starting material. This reaction highlights the utility of the tetrazole-benzamide structure as an intermediate, allowing for the introduction of diverse substituents onto the tetrazole ring, which is a key strategy in the development of new compounds in medicinal and materials chemistry.
| Starting Material | Reaction | Product(s) | Significance |
|---|---|---|---|
| N-((tetrazol-5-yl)methyl)benzamide | N-alkylation with Benzyl Bromide | 1. N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide 2. N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide | Demonstrates use as an intermediate to create distinct regioisomers for further synthetic elaboration. |
Emerging Research Directions and Future Outlook for N 1h Tetrazol 5 Yl Benzamide Chemistry
Sustainable Synthetic Methodologies and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the development of new synthetic routes for pharmacologically relevant molecules. In the context of N-(1H-Tetrazol-5-yl)benzamide and related compounds, research is shifting away from traditional methods that often rely on hazardous reagents and volatile organic solvents.
Recent advancements in the synthesis of analogous structures, such as N‐aryl‐N‐(1H‐tetrazol‐5‐yl)benzenesulfonamides, have highlighted the potential for more environmentally benign approaches. One such eco-friendly protocol involves a zinc bromide-catalyzed [2+3] cycloaddition reaction between N-cyano-N-arylbenzenesulfonamides and sodium azide (B81097), conducted in water under reflux conditions. This method not only offers excellent product yields but also simplifies the work-up procedure, minimizing waste generation rsc.org.
The use of water as a solvent is a significant step towards sustainability, and researchers are also exploring the use of heterogeneous and recyclable catalysts. For instance, magnetic nanoparticles have been employed as catalyst supports in the synthesis of 5-substituted tetrazoles, allowing for easy separation and reuse of the catalyst researchgate.net. Microwave-assisted synthesis is another green technique being applied to the production of 5-substituted-1H-tetrazoles, often leading to shorter reaction times and improved yields researchgate.net.
These sustainable methodologies, while demonstrated for structurally related compounds, lay a strong foundation for the development of greener synthetic pathways for this compound itself. The future in this area will likely see a greater emphasis on flow chemistry and the use of bio-based solvents and catalysts to further enhance the environmental credentials of these synthetic processes.
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound and its derivatives, advanced computational modeling is providing unprecedented insights into their structure-function relationships.
Density Functional Theory (DFT) is being employed to study the electronic structure and reactivity of these molecules. For example, computational studies on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, a structurally similar compound, have been used to rationalize the regioselectivity of the reaction and to corroborate experimental findings from NMR spectroscopy acs.org. Such theoretical approaches are invaluable for understanding and predicting the outcomes of chemical transformations, thereby reducing the need for extensive empirical screening.
Furthermore, computational methods are crucial in the field of medicinal chemistry for predicting the druglikeness of novel compounds. In a study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as G protein-coupled receptor-35 (GPR35) agonists, the physicochemical properties of the synthesized compounds were calculated to evaluate their potential as drug candidates rsc.org. These in silico assessments, which include predictions of properties like lipophilicity (LogP) and molecular weight, are vital for guiding the design of new molecules with improved pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) studies represent another important application of computational modeling. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the potency of new, unsynthesized analogues. This approach accelerates the identification of promising lead compounds and minimizes the resources expended on the synthesis and testing of less active molecules.
The table below summarizes some of the computed properties for the parent compound, this compound.
| Property | Value |
| Molecular Formula | C8H7N5O |
| Molecular Weight | 189.17 g/mol |
| XLogP3-AA | 0.6 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem nih.gov.
Exploration of Novel Supramolecular Assemblies and Material Architectures
The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes them attractive building blocks for the construction of novel supramolecular assemblies and functional materials.
The tetrazole ring is a particularly versatile functional group in this regard, capable of acting as a ligand for a wide range of metal ions. Research on a related compound, 2-hydroxy-N-1H-tetrazol-5-ylbenzamide, has demonstrated its ability to form three-dimensional coordination polymers with zinc(II), cadmium(II), and manganese(II) ions. These materials exhibit interesting photoluminescence and magnetic properties, showcasing the potential for creating functional materials by judiciously selecting the metal center and ligand rsc.org.
The benzamide (B126) moiety also contributes to the formation of ordered structures through its capacity for hydrogen bonding. In the crystalline state, benzamide and its derivatives are known to form robust hydrogen-bonding networks, which can dictate the packing of molecules in the solid state and influence the macroscopic properties of the material mdpi.com. The interplay of hydrogen bonding involving the amide and tetrazole groups in this compound is a promising avenue for the design of new crystal forms and co-crystals with tailored properties.
The development of metal-organic frameworks (MOFs) is another exciting frontier. While research on MOFs incorporating this compound itself is still nascent, the broader class of tetrazole-containing ligands has been extensively used to construct porous frameworks with applications in gas storage and separation uva.nlrsc.org. The functional groups present in this compound could impart specific properties to such materials, for example, by providing sites for post-synthetic modification or by influencing the selective adsorption of guest molecules.
Interdisciplinary Research at the Interface of Chemistry and Other Sciences
The unique structural and electronic properties of this compound position it at the crossroads of chemistry and other scientific disciplines, most notably medicinal chemistry and materials science.
In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere of the carboxylic acid group. This means that it can mimic the acidic properties and hydrogen-bonding capabilities of a carboxylic acid while often conferring advantages such as improved metabolic stability and oral bioavailability. This bioisosteric relationship has led to the incorporation of the tetrazole moiety into numerous approved drugs thieme-connect.com. The investigation of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent GPR35 agonists is a prime example of the application of this principle in the search for new therapeutics for pain, inflammation, and metabolic diseases acs.org.
The interface with materials science is equally promising. As mentioned previously, derivatives of this compound are being explored as ligands for the construction of coordination polymers and MOFs with interesting magnetic and optical properties rsc.org. Such materials could find applications in areas as diverse as sensing, catalysis, and data storage. Furthermore, the incorporation of tetrazole-containing compounds into polymer formulations is being investigated as a means to enhance the thermal stability and mechanical properties of the resulting materials .
The versatility of the this compound scaffold ensures its continued relevance in interdisciplinary research. Future work is likely to see this compound and its derivatives being explored in new contexts, such as in the development of novel agrochemicals, energetic materials, and probes for chemical biology.
Q & A
Q. What are common synthetic routes for N-(1H-Tetrazol-5-yl)benzamide derivatives in medicinal chemistry?
The synthesis typically involves a two-step approach: (1) Preparation of intermediates via coupling reactions, and (2) cyclization to introduce the tetrazole ring. For example, N-(2-cyanophenyl)amido derivatives are reacted with NaN₃ and AlCl₃ in THF at 90°C to form the tetrazole moiety via [3+2] cycloaddition . Alternatively, catalytic methods using immobilized copper complexes (e.g., MLS@TCB-Cu(II)) enable efficient synthesis of tetrazole derivatives under mild conditions .
Q. How is the structure-activity relationship (SAR) analyzed for these derivatives as GPR35 agonists?
SAR studies employ dynamic mass redistribution (DMR) assays in HT-29 cell lines to quantify agonistic activity (EC₅₀ values) and receptor binding affinity (Kd values). Substitutions on the benzamide ring are systematically varied (e.g., halogen, methoxy, trifluoromethyl groups), and activity trends are correlated with structural modifications. For instance, para-methoxy substitution (compound 56) enhances potency (EC₅₀ = 0.059 μM), while meta-chloro groups reduce activity .
Q. What analytical techniques are used to confirm the structure and purity of synthesized derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and backbone integrity.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weights.
- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving tautomeric forms of the tetrazole ring .
- HPLC : Assess purity (>95% for most bioactive compounds) .
Advanced Research Questions
Q. How do substituent positions (ortho, meta, para) on the benzamide ring affect GPR35 agonistic activity?
Substituent positioning significantly impacts potency. For example:
- Fluoro groups : Para-fluoro (EC₅₀ = 0.45 μM) > ortho-fluoro (EC₅₀ = 0.35 μM) > meta-fluoro (EC₅₀ = 0.61 μM) .
- Methoxy groups : Para-methoxy (EC₅₀ = 0.059 μM) outperforms ortho- and meta-positions by >10-fold . Steric and electronic effects dictate this trend; para-substitutions optimize receptor-ligand interactions by aligning with hydrophobic pockets in GPR35 .
Q. What strategies optimize physicochemical properties for druglikeness in these compounds?
- Lipinski’s Rule of Five : Computed parameters (e.g., logP <5, molecular weight <500 Da) guide modifications. Compound 56 (logP = 2.1, MW = 437.3) exhibits ideal druglikeness .
- Solubility Enhancement : Introducing polar groups (e.g., methoxy) improves aqueous solubility without compromising membrane permeability .
- Metabolic Stability : Fluorine substitutions reduce cytochrome P450-mediated oxidation, extending half-life .
Q. How is computational modeling used in designing derivatives with improved receptor binding?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses of para-methoxy derivatives in GPR35’s orthosteric site.
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituent modifications, aligning with experimental EC₅₀ trends .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to activity, guiding rational design .
Q. How does crystallography software like SHELX assist in structural characterization?
SHELXL refines small-molecule crystal structures by optimizing bond lengths, angles, and thermal parameters. For this compound derivatives, it resolves tautomerism (1H vs 2H-tetrazole forms) and hydrogen-bonding networks critical for stability . High-resolution data (d-spacing <0.8 Å) are essential for accurate refinement.
Key Data Contradictions and Resolutions
- Substituent Effects on Methyl Groups : While para-substitutions generally enhance activity, methyl groups show better tolerance in meta-positions (EC₅₀ = 0.86 μM) compared to para (EC₅₀ = 1.33 μM). This anomaly suggests steric hindrance in the para-position for smaller alkyl groups .
- Tetrazole Tautomerism : X-ray data occasionally conflict with NMR results due to solvent-dependent tautomer equilibria. Crystallography is prioritized for definitive structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
